molecular formula C11H14N4 B12595213 7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine CAS No. 651314-26-0

7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine

Cat. No.: B12595213
CAS No.: 651314-26-0
M. Wt: 202.26 g/mol
InChI Key: DSWZTZKVUQZHFV-UHFFFAOYSA-N
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Description

7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine is a chemical compound that features a triazole ring, which is known for its diverse biological activities

Preparation Methods

The synthesis of 7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine typically involves the formation of the triazole ring followed by its attachment to the hexahydro-1H-pyrrolizine scaffold. The synthetic route may include:

Chemical Reactions Analysis

7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes, potentially inhibiting their activity. This inhibition can disrupt critical pathways in cells, leading to therapeutic effects such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar compounds to 7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine include other triazole derivatives such as:

These compounds share the triazole ring but differ in their substituents and overall structure, which can lead to variations in their biological activities and applications.

Properties

CAS No.

651314-26-0

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

8-[2-(1H-1,2,4-triazol-5-yl)ethynyl]-1,2,3,5,6,7-hexahydropyrrolizine

InChI

InChI=1S/C11H14N4/c1-4-11(5-2-8-15(11)7-1)6-3-10-12-9-13-14-10/h9H,1-2,4-5,7-8H2,(H,12,13,14)

InChI Key

DSWZTZKVUQZHFV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCN2C1)C#CC3=NC=NN3

Origin of Product

United States

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